1,3-Diiodoimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-diiodoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJYWXFLAITORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3-diiodoimidazo[1,5-a]pyridine chemical structure and properties
[1]
Executive Summary & Structural Logic
1,3-Diiodoimidazo[1,5-a]pyridine is a highly functionalizable bicyclic heteroaromatic scaffold. Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] regioisomer possesses a unique electronic distribution due to the placement of the bridgehead nitrogen and the specific arrangement of the imidazole ring fusion.
The "1,3-diiodo" derivative serves as a critical bifurcation point in divergent synthesis, allowing for the sequential introduction of aryl, heteroaryl, or alkyl groups via cross-coupling. However, its utility is defined by a specific chemical challenge: regiochemical ambiguity .
Structural Definition & Numbering
The IUPAC numbering for imidazo[1,5-a]pyridine assigns the positions on the imidazole ring as 1 and 3 .
-
Position 3 (C3): The carbon situated between the bridgehead nitrogen (N2) and the non-bridgehead nitrogen. This carbon is typically derived from the aldehyde component during cyclization.
-
Position 1 (C1): The carbon adjacent to the non-bridgehead nitrogen, originating from the aminomethyl moiety of the pyridine precursor.
Figure 1: Numbering and Regiochemical Map
Caption: Structural logic of the imidazo[1,5-a]pyridine core, highlighting the distinct origins of C1 and C3 and the regioselectivity challenge in the diiodo-derivative.
Physical & Chemical Properties[3][4]
| Property | Description |
| Molecular Formula | |
| Molecular Weight | 369.93 g/mol |
| Appearance | Typically a yellow to orange solid (characteristic of poly-iodinated heterocycles). |
| Solubility | Soluble in DCM, |
| Stability | Light sensitive (store in amber vials). Susceptible to deiodination under harsh reducing conditions. |
| Electronic Character | Electron-rich imidazole ring fused to an electron-deficient pyridine. The C1 and C3 positions are nucleophilic compared to the pyridine ring but electrophilic when iodinated. |
Synthesis & Experimental Protocols
A. The "Selectivity Trap" (Critical Insight)
While it is chemically possible to synthesize 1,3-diiodoimidazo[1,5-a]pyridine directly from the parent heterocycle using excess iodinating agent (e.g., NIS,
Expert Note: Research indicates that Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of the 1,3-diiodo derivative often results in a 1:1 mixture of regioisomers (C1-coupled vs. C3-coupled products) that are difficult to separate. The electronic differentiation between C1-I and C3-I is insufficient to drive high regioselectivity with standard catalysts.
B. Recommended Route: Stepwise Construction
To achieve precise 1,3-functionalization, a stepwise approach is the authoritative standard. This involves installing the C3 substituent during the ring formation (cyclization) and the C1 substituent via post-cyclization halogenation/coupling.
Protocol 1: Construction of the Imidazo[1,5-a]pyridine Core (C3-Functionalized)
This method installs the substituent at C3 using a substituted benzaldehyde.
-
Reagents: 2-(Aminomethyl)pyridine (1.0 equiv), Aryl Aldehyde (1.0 equiv), Iodine (
, 1.0 equiv), (3.0 equiv), tert-Butyl hydroperoxide (TBHP) or air (oxidant). -
Solvent: DMSO or DMF.
-
Procedure:
-
Mix 2-(aminomethyl)pyridine and the aldehyde in DMSO at 80°C to form the imine intermediate (approx. 1-2 h).
-
Add
and (or other oxidant). Stir at 80–100°C for 4–12 h. -
Mechanism: Oxidative cyclization forms the N-C3 bond.
-
Workup: Quench with saturated
(to remove excess iodine), extract with EtOAc, wash with brine, dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
-
Protocol 2: Regioselective Iodination at C1
Once the C3 position is blocked (or if C3-H is desired), the C1 position can be selectively iodinated.
-
Reagents: 3-Substituted-imidazo[1,5-a]pyridine (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).
-
Solvent: Acetonitrile (
) or DCM. -
Procedure:
-
Dissolve the substrate in solvent at
. -
Add NIS portion-wise.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor by TLC (C1-iodinated product is typically less polar).
-
Workup: Wash with water and sodium thiosulfate solution.
-
Yield: Typically >85% regioselectivity for C1.
-
Protocol 3: Cross-Coupling of the C1-Iodo Species
-
Reagents: C1-Iodo-imidazo[1,5-a]pyridine, Boronic Acid (
), (5 mol%), (2M aq). -
Solvent: Dioxane/Water or Toluene/Ethanol.
-
Conditions: 80–100°C under Argon for 6–12 h.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways. The "Direct Di-iodination" route is marked as "Low Selectivity" to warn against its use for asymmetric targets.
Caption: Stepwise synthesis (Center) vs. the problematic direct di-iodination route (Right).
Applications in Drug Discovery & Materials
Medicinal Chemistry[2][5][6][7][8][9]
-
Kinase Inhibition: The imidazo[1,5-a]pyridine scaffold is an isostere of indole and azaindole. The 1,3-disubstitution pattern allows for the precise orientation of hydrophobic groups into kinase pockets (e.g., p38 MAP kinase inhibitors).
-
Fluorescence Probes: Derivatives of this scaffold often exhibit tunable fluorescence. The 1,3-diiodo compound acts as a precursor for "Push-Pull" systems where electron donors and acceptors are coupled to C1 and C3.
Materials Science
-
OLEDs: The planar, rigid structure contributes to high quantum yields in organic light-emitting diodes.
-
Ligand Design: 1-Phosphino-3-aryl-imidazo[1,5-a]pyridines (synthesized via the C1-iodo intermediate) are effective ligands for steric-demanding Suzuki couplings.
References
-
Synthesis and Regioselectivity Challenges: Title: Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Source: RSC Advances / PubMed Central. Note: Documents the lack of selectivity in coupling 1,3-diiodo substrates.
-
General Synthesis of Imidazo[1,5-a]pyridines: Title: Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.[1][2] Source: MDPI Molecules. Note: Provides the oxidative cyclization protocol.
-
C-H Functionalization & Properties: Title: C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach. Source: PubMed Central. Note: Details the reactivity of the C1 and C3 positions.
An In-Depth Technical Guide to the Reactivity Profile of the 1,3-Diiodoimidazo[1,5-a]pyridine Scaffold
Abstract
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous compounds in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties make it a focal point for the development of novel therapeutics and functional materials.[1][3] The strategic introduction of halogen atoms onto this scaffold provides powerful synthetic handles for diversification through modern cross-coupling methodologies. This guide provides an in-depth analysis of the 1,3-diiodoimidazo[1,5-a]pyridine system, a highly versatile building block. We will explore its synthesis and delve into the nuanced reactivity profile of the C1 and C3 positions, offering field-proven insights and detailed protocols for achieving regioselective functionalization. The central challenge—and opportunity—with this scaffold lies in controlling the sequential reaction at two distinct sites, a topic this guide will address with mechanistic rationale and validated experimental workflows.
The Imidazo[1,5-a]pyridine Core: A Scaffold of Significance
The fusion of imidazole and pyridine rings creates the imidazo[1,5-a]pyridine system, a nitrogen-rich heterocycle with significant biological relevance.[3][4] Its derivatives have demonstrated a wide array of pharmacological activities, making it an attractive starting point for drug discovery programs.[3] The ability to precisely install substituents around the core is paramount for tuning properties such as target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
The 1,3-diiodo derivative serves as an ideal precursor for this purpose. The carbon-iodine bonds at the C1 and C3 positions are ripe for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. However, the intrinsic electronic differences between these two positions present a formidable challenge: achieving selective functionalization. As has been noted in the synthesis of related phosphine ligands, attempts to functionalize the 1,3-diiodo scaffold can yield inseparable mixtures of regioisomers without careful optimization.[5] This guide aims to provide the causal logic and experimental framework to overcome this hurdle.
Synthesis of the 1,3-Diiodoimidazo[1,5-a]pyridine Scaffold
The journey begins with the construction of the parent heterocycle, followed by a direct di-iodination. This two-step process is efficient and provides the key building block in good yield.
Synthesis Pathway
The synthetic route leverages readily available starting materials to first construct the core via cyclization, followed by a one-pot electrophilic iodination that targets the electron-rich C1 and C3 positions.
Caption: Synthetic route to 1,3-diiodoimidazo[1,5-a]pyridine.
Experimental Protocol: Synthesis of Imidazo[1,5-a]pyridine
This protocol is adapted from established methods for forming the parent scaffold.[5]
-
Formylation: To a solution of 2-aminomethylpyridine (1.0 equiv) in an appropriate solvent such as THF, add acetic formic anhydride (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cyclization: Cool the reaction mixture to 0 °C and add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours.
-
Workup: Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure imidazo[1,5-a]pyridine.
Experimental Protocol: Synthesis of 1,3-Diiodoimidazo[1,5-a]pyridine
-
Setup: Dissolve imidazo[1,5-a]pyridine (1.0 equiv) in an anhydrous, polar aprotic solvent such as acetonitrile or DMF in a flask protected from light.
-
Reagent Addition: Add N-iodosuccinimide (NIS, 2.2 equiv) portion-wise to the solution at room temperature. The use of a slight excess of NIS ensures complete di-iodination.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted NIS.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting solid by recrystallization or column chromatography to yield 1,3-diiodoimidazo[1,5-a]pyridine as a stable solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Regioselective Reactivity and Cross-Coupling Strategies
The primary utility of the 1,3-diiodo scaffold is its application in palladium-catalyzed cross-coupling reactions. The key to unlocking its potential is to achieve regioselective functionalization. The C3 position is generally more electron-rich and sterically accessible than the C1 position, making it the more reactive site for initial oxidative addition to a Pd(0) complex. This differential reactivity is the cornerstone of a sequential functionalization strategy.
Caption: Sequential cross-coupling strategy for the scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[6] By carefully tuning reaction conditions, one can favor mono-arylation at the C3 position.
Causality of Selectivity:
-
Catalyst/Ligand: Using a less reactive catalyst system, such as Pd(PPh₃)₄, at lower temperatures can enhance the inherent reactivity difference between the C3-I and C1-I bonds.
-
Base: A milder base (e.g., K₂CO₃ or Cs₂CO₃) is often sufficient and can help prevent side reactions or over-reaction.[6]
-
Temperature: Performing the initial coupling at a moderate temperature (e.g., 60-80 °C) allows for the selective reaction at C3. A subsequent coupling at a higher temperature can then be used to functionalize the C1 position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| C3 (1st) | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80 |
| C1 (2nd) | PdCl₂(dppf) (5%) | - | Cs₂CO₃ (2.5) | DMF | 110 |
Experimental Protocol: Selective C3-Arylation
-
Setup: To a degassed mixture of 1,3-diiodoimidazo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv), add the solvent (e.g., 1,4-dioxane and water, 4:1).
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and degas for another 5 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography to isolate the 1-iodo-3-aryl-imidazo[1,5-a]pyridine intermediate.
Sonogashira Coupling
This reaction is indispensable for installing alkyne moieties, forming C(sp²)-C(sp) bonds.[7][8] The same principles of regioselectivity apply, with the C3-I bond being more susceptible to the initial oxidative addition.
Causality of Selectivity:
-
Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is classic for the Sonogashira reaction and facilitates the key transmetalation step.[7]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to act as both the base and often as a solvent.
-
Temperature: Room temperature to mild heating is often sufficient for the more reactive C3 position, preserving the C1-I bond for a subsequent, more forcing Sonogashira or other coupling reaction.
Experimental Protocol: Selective C3-Alkynylation
-
Setup: In a Schlenk flask, dissolve 1,3-diiodoimidazo[1,5-a]pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and triethylamine (2:1).
-
Degassing: Degas the solution with argon for 20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv) to the flask under a positive pressure of argon.
-
Reaction: Stir the reaction at room temperature for 8-16 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the 1-iodo-3-alkynyl-imidazo[1,5-a]pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[9][10][11] Achieving selectivity requires careful selection of a modern catalyst system.
Causality of Selectivity:
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is critical.[12][13] These ligands promote the difficult reductive elimination step and can enhance the selectivity for oxidative addition at the more accessible C3 position.
-
Base: A strong, non-nucleophilic base is required, with sodium or lithium tert-butoxide (NaOtBu, KOtBu) or LHMDS being common choices.[11]
-
Temperature: Moderate temperatures (80-100 °C) are typically needed to drive the reaction.
Experimental Protocol: Selective C3-Amination
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 1,3-diiodoimidazo[1,5-a]pyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Precursor: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the biarylphosphine ligand (e.g., XPhos, 0.08 equiv).
-
Reaction Assembly: Add anhydrous toluene or dioxane to the Schlenk tube, followed by the catalyst solution.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the 3-amino-1-iodo-imidazo[1,5-a]pyridine product.
Orthogonal Reactivity: Lithiation and Electrophilic Trapping
An alternative strategy for selective functionalization involves halogen-metal exchange. Reacting the diiodo scaffold with an organolithium reagent at low temperatures can selectively form a C3-lithiated intermediate, which can then be quenched with a wide range of electrophiles.
Causality of Selectivity:
-
Kinetic Control: Iodine-lithium exchange is a fast process. Performing the reaction at very low temperatures (typically -78 °C) allows for the selective exchange at the more kinetically favored C3 position.[14][15]
-
Organolithium Reagent: Using n-butyllithium or sec-butyllithium is standard. The choice can influence the rate and selectivity.
-
Electrophile: This pathway opens the door to a vast array of functional groups not accessible via cross-coupling, such as aldehydes (from DMF), carboxylic acids (from CO₂), or alkyl groups (from alkyl halides).
Caption: Lithiation and electrophilic quench pathway at C3.
Experimental Protocol: C3-Formylation via Lithiation
-
Setup: Dissolve 1,3-diiodoimidazo[1,5-a]pyridine (1.0 equiv) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise.
-
Warming: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify by column chromatography to afford 1-iodoimidazo[1,5-a]pyridine-3-carbaldehyde.
Conclusion
The 1,3-diiodoimidazo[1,5-a]pyridine scaffold is a powerful and versatile platform for the synthesis of complex, functionalized molecules. While its dual reactive sites present a challenge of regioselectivity, this can be overcome through a deep understanding of the underlying reaction mechanisms and the careful application of modern synthetic methods. By controlling factors such as catalyst system, temperature, and reaction sequence, researchers can selectively functionalize the C3 and C1 positions in a stepwise manner. The orthogonal strategies of palladium-catalyzed cross-coupling and iodine-lithium exchange provide a comprehensive toolkit for accessing a vast chemical space, paving the way for new discoveries in drug development and materials science.
References
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing.
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. NIH National Center for Biotechnology Information.
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation | ACS Omega. ACS Publications.
-
C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PubMed. NIH National Center for Biotechnology Information.
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC. NIH National Center for Biotechnology Information.
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. NIH National Center for Biotechnology Information.
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. RSC Publishing.
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. RSC Publishing.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. ACS Publications.
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
-
Buchwald–Hartwig amination. Wikipedia.
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie.
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. NIH National Center for Biotechnology Information.
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI.
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES.
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI.
-
Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Scribd.
-
The reaction of imidazo[1,5-a]pyridines with ninhydrin revisited. ResearchGate.
-
Ni(acac)2/2,6-bis(diphenylphosphino)pyridine/CuI: A highly efficient palladium-free homogeneous catalyst for the Sonogashira cross-coupling reaction | Request PDF. ResearchGate.
-
Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. RSC Publishing.
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate.
-
Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. NIH National Center for Biotechnology Information.
-
ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF. ResearchGate.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
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Methodological & Application
Application Note: A Strategic Approach to the Stepwise Suzuki-Miyaura Coupling of 1,3-Diiodoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The controlled, stepwise functionalization of dihalogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the precise construction of complex molecular architectures. This application note addresses the synthesis of unsymmetrically substituted 1,3-diarylimidazo[1,5-a]pyridines via a strategic, multi-step approach to the Suzuki-Miyaura coupling of 1,3-diiodoimidazo[1,5-a]pyridine. Direct, selective mono-arylation of the 1,3-diiodo substrate has been shown to be challenging due to the similar electronic environments of the C1 and C3 positions. Consequently, this guide provides detailed protocols for two alternative, robust synthetic routes that allow for the controlled, stepwise introduction of different aryl groups at the C1 and C3 positions, thereby overcoming the challenge of poor regioselectivity.
Introduction: The Challenge of Regioselectivity
The imidazo[1,5-a]pyridine core is a privileged scaffold in numerous biologically active compounds. The ability to introduce diverse substituents at specific positions is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, offering mild conditions and broad functional group tolerance.[1]
However, the application of this reaction to polyhalogenated heterocycles often presents a significant challenge in controlling regioselectivity, especially when the halogenated positions are electronically similar.[2] In the case of 1,3-diiodoimidazo[1,5-a]pyridine, experimental evidence has shown that attempts at a selective mono-Suzuki-Miyaura coupling result in a nearly inseparable 1:1 mixture of the 1-aryl-3-iodo and 3-aryl-1-iodo regioisomers.[3] This lack of selectivity severely hampers its utility in a direct, stepwise functionalization strategy.
This application note provides a comprehensive guide to circumventing this issue by presenting two distinct, multi-step synthetic pathways for the controlled synthesis of 1,3-diarylated imidazo[1,5-a]pyridines.
Strategic Pathways for Stepwise Arylation
Given the challenge of direct selective coupling, a more strategic approach is required. This involves the synthesis of mono-iodo-mono-aryl intermediates, which can then be subjected to a second Suzuki-Miyaura coupling to introduce the second aryl group. We present two such pathways:
-
Pathway A: Synthesis of 1-Aryl-3-(Aryl')imidazo[1,5-a]pyridine via a 3-Aryl-1-iodo Intermediate.
-
Pathway B: A Proposed Synthesis of 1-Aryl-3-(Aryl')imidazo[1,5-a]pyridine via a 1-Aryl-3-iodo Intermediate.
Figure 1: Strategic multi-step pathways for the stepwise synthesis of 1,3-diarylimidazo[1,5-a]pyridines.
Experimental Protocols
Pathway A: Synthesis via a 3-Aryl-1-iodo Intermediate
This pathway leverages a known method for the synthesis of 3-arylimidazo[1,5-a]pyridines, followed by selective iodination at the C1 position and a subsequent Suzuki-Miyaura coupling.[2][4]
Step A1: Synthesis of 3-Arylimidazo[1,5-a]pyridine
-
To a solution of 2-aminomethylpyridine (1.0 eq.) in a suitable solvent such as toluene, add the desired aryl aldehyde (1.0-1.2 eq.).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-arylimidazo[1,5-a]pyridine.
Step A2: Synthesis of 3-Aryl-1-iodoimidazo[1,5-a]pyridine
-
Dissolve the 3-arylimidazo[1,5-a]pyridine (1.0 eq.) in acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1-1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-aryl-1-iodoimidazo[1,5-a]pyridine.
Step A3: Suzuki-Miyaura Coupling to Yield 1-(Aryl')-3-arylimidazo[1,5-a]pyridine
-
To a reaction vessel, add 3-aryl-1-iodoimidazo[1,5-a]pyridine (1.0 eq.), the desired aryl' boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 1-(Aryl')-3-arylimidazo[1,5-a]pyridine.
Pathway B: Proposed Synthesis via a 1-Aryl-3-iodo Intermediate
This proposed pathway is based on established synthetic transformations for related heterocyclic systems and offers an alternative route to access unsymmetrically substituted 1,3-diarylimidazo[1,5-a]pyridines.
Step B1: Synthesis of 1-Arylimidazo[1,5-a]pyridine
This multi-step synthesis begins with 2-cyanopyridine to construct the 1-aryl-substituted core.
-
Grignard Addition: React 2-cyanopyridine with an arylmagnesium bromide (Aryl-MgBr) in an ethereal solvent like THF at 0 °C to room temperature to form the corresponding aryl(pyridin-2-yl)methanimine.
-
Reduction: Reduce the resulting imine using a suitable reducing agent such as sodium borohydride (NaBH₄) in methanol to yield aryl(pyridin-2-yl)methanamine.
-
Cyclization: React the aryl(pyridin-2-yl)methanamine with a one-carbon source like formaldehyde or its equivalent under acidic conditions to effect cyclization to the 1-arylimidazo[1,5-a]pyridine.[5]
Step B2: Synthesis of 1-Aryl-3-iodoimidazo[1,5-a]pyridine
-
Dissolve the 1-arylimidazo[1,5-a]pyridine (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1-1.5 eq.). The C3 position is generally electron-rich in imidazo-fused systems and is expected to be the site of electrophilic iodination.
-
Stir the reaction at room temperature until completion.
-
Work-up and purify as described in Step A2.
Step B3: Suzuki-Miyaura Coupling to Yield 1-Aryl-3-(Aryl')imidazo[1,5-a]pyridine
-
Follow the general Suzuki-Miyaura coupling protocol as outlined in Step A3, using 1-aryl-3-iodoimidazo[1,5-a]pyridine as the starting material and the desired aryl' boronic acid.
Data Summary and Reaction Parameters
The following table summarizes the key reaction types and typical conditions for the stepwise synthesis.
| Step | Reaction Type | Key Reagents | Typical Solvents | Temperature |
| Pathway A | ||||
| A1 | Cyclization | 2-Aminomethylpyridine, Aryl aldehyde | Toluene | Reflux |
| A2 | Iodination | 3-Arylimidazo[1,5-a]pyridine, NIS | Acetonitrile | Room Temp. |
| A3 | Suzuki-Miyaura | 3-Aryl-1-iodo-scaffold, Aryl' boronic acid, Pd catalyst, Base | Dioxane/Water | 80-100 °C |
| Pathway B | ||||
| B1 | Multi-step | 2-Cyanopyridine, Aryl-MgBr, NaBH₄, Formaldehyde | THF, Methanol | 0 °C to Reflux |
| B2 | Iodination | 1-Arylimidazo[1,5-a]pyridine, NIS | DMF/Acetonitrile | Room Temp. |
| B3 | Suzuki-Miyaura | 1-Aryl-3-iodo-scaffold, Aryl' boronic acid, Pd catalyst, Base | Dioxane/Water | 80-100 °C |
Causality and Experimental Choices
-
Choice of Iodinated Substrates: Iodo-substituted heterocycles are generally more reactive in Suzuki-Miyaura couplings than their bromo or chloro counterparts, often allowing for milder reaction conditions and lower catalyst loadings.
-
Palladium Catalysts and Ligands: The choice of palladium catalyst and ligand is critical. For standard couplings, Pd(PPh₃)₄ is often effective. For more challenging substrates (e.g., sterically hindered aryl boronic acids), more advanced catalyst systems employing bulky, electron-rich phosphine ligands may be necessary to promote efficient oxidative addition and reductive elimination.[6]
-
Bases and Solvents: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. The solvent system, typically a mixture of an organic solvent like dioxane or THF and water, is necessary to dissolve both the organic and inorganic reagents.
Conclusion
The stepwise Suzuki-Miyaura coupling of 1,3-diiodoimidazo[1,5-a]pyridine presents a significant regioselectivity challenge. A direct, one-pot sequential coupling is not a viable strategy. This application note provides two detailed, multi-step synthetic pathways that enable the controlled and predictable synthesis of unsymmetrically substituted 1,3-diarylimidazo[1,5-a]pyridines. By synthesizing mono-iodo-mono-aryl intermediates, researchers can effectively control the position of the first and second aryl group introduction. These robust and adaptable protocols offer a reliable approach for accessing a diverse range of 1,3-disubstituted imidazo[1,5-a]pyridine derivatives for applications in drug discovery and materials science.
References
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules2022 , 27(19), 6601. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Adv., 2021 , 11, 28347-28351. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catal.2022 , 12 (11), 6336-6354. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Org. Lett.2014 , 16 (16), 4296–4299. [Link]
-
I2O5-Mediated Iodocyclization Cascade of N-(1-Arylallyl)pyridine-2-amines with Concomitant C═C Bond Cleavage. Org. Lett.2019 , 21 (9), 3242–3246. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega2024 , 9 (13), 15008–15022. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances2021 , 11, 28347-28351. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Semantic Scholar. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2017 , 8, 40-62. [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nat Commun8 , 15762 (2017). [Link]
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorg. Chem.2024 , 63 (9), 4153–4163. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.2022 , 144 (21), 9226–9233. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. J. Org. Chem.2024 , 89 (18), 13296–13307. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chem. Sci., 2023 , 14, 1227-1233. [Link]
-
Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. [Link]
-
Preferential Oxidative Addition in palladium(0)-catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes With Arylboronic Acids. J Am Chem Soc.2005 Jul 20;127(28):10006-7. [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts2021 , 11(1), 127. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Org. Process Res. Dev.2022 , 26 (6), 1614–1643. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Organometallics2016 , 35 (20), 3465–3485. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1555–1564. [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
-
Substituted 1,3-diyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Cross-Coupling of α-Carbonyl Sulfoxonium Ylides with C–H Bonds. Angew. Chem. Int. Ed.2017 , 56, 12436-12439. [Link]
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Strategic Functionalization of Imidazo[1,5-a]pyridine: Direct Iodination vs. Regiodivergent C–H Activation
This Application Note and Protocol Guide details the strategic functionalization of imidazo[1,5-a]pyridine , a privileged scaffold in medicinal chemistry (e.g., IDO inhibitors, cardiotonic agents).
This guide contrasts two primary methodologies:
-
Classical Electrophilic Iodination (SEAr) followed by cross-coupling.
-
Direct Transition-Metal Catalyzed C–H Activation , focusing on regiodivergent protocols (C-3 vs. C-5).
Executive Summary & Reactivity Profile
The imidazo[1,5-a]pyridine scaffold exhibits a polarized electronic structure that dictates its reactivity.
-
C-3 Position (Imidazole Ring): The most electron-rich and nucleophilic site. It is the innate target for Electrophilic Aromatic Substitution (SEAr) reagents (e.g., NIS, I2) and neutral Palladium-catalyzed C–H arylation.
-
C-1 Position (Imidazole Ring): Secondary nucleophilic site. Typically accessible only when C-3 is blocked or under specific cationic Pd-catalysis conditions.
-
C-5 Position (Pyridine Ring): Electron-deficient and sterically hindered (peri-position). Inaccessible to SEAr but accessible via cooperative Lewis Acid/Transition Metal catalysis (e.g., Ni/Al systems).
Decision Matrix: Method Selection
The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the desired substitution pattern.
Figure 1: Strategic decision tree for functionalizing imidazo[1,5-a]pyridine.
Protocol A: Regioselective Direct Iodination (C-3)
Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] Target: C-3 (Exclusive). Application: Generation of a versatile handle for subsequent Suzuki, Sonogashira, or Heck couplings.
Materials
-
Substrate: Imidazo[1,5-a]pyridine (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Workup: Sodium thiosulfate (sat. aq.), Ethyl Acetate (EtOAc)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve imidazo[1,5-a]pyridine (1.0 mmol) in anhydrous MeCN (5.0 mL).
-
Addition: Cool the solution to 0 °C in an ice bath. Add NIS (1.1 mmol, 248 mg) portion-wise over 5 minutes.
-
Note: Slow addition prevents over-iodination or polymerization, although C-3 is highly activated.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (typically 30% EtOAc/Hexane).[2] The starting material (Rf ~0.3) will disappear, and a less polar spot (Rf ~0.5) will appear.
-
-
Quench: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous Na2S2O3 (10 mL) to remove excess iodine (indicated by the disappearance of any brown color).
-
Isolation: Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Product: 3-Iodoimidazo[1,5-a]pyridine.
-
Protocol B: Direct Pd-Catalyzed C–H Arylation (C-3)
Mechanism: Concerted Metalation-Deprotonation (CMD). Target: C-3 (High Regioselectivity). Advantage: Bypasses the iodination step; higher atom economy.
Materials
-
Catalyst: Pd(OAc)2 (5 mol%)[3]
-
Ligand: PPh3 (10 mol%)
-
Base: Bu4NOAc (2.0 equiv)[3]
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.05 equiv)[3]
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Setup: In a glovebox or under a steady stream of N2, charge a reaction tube with imidazo[1,5-a]pyridine (0.4 mmol), Aryl Bromide (0.42 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), PPh3 (10.5 mg, 0.04 mmol), and Bu4NOAc (241 mg, 0.8 mmol).
-
Critical Step: The use of acetate base (Bu4NOAc) is crucial for the CMD mechanism, facilitating the C–H bond cleavage.
-
-
Solvent: Add anhydrous Toluene (1.0 mL). Seal the tube with a Teflon-lined cap.
-
Reaction: Heat the mixture to 100 °C for 8–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove Pd residues.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
-
Yield Expectation: 70–90% depending on the aryl bromide electronics.
-
Reference: This protocol is grounded in the work by Gevorgyan et al. on regioselective C-3 arylation [1].
-
Protocol C: Regiodivergent C–H Alkenylation (C-5)
Mechanism: Cooperative Lewis Acid/Nickel Catalysis. Target: C-5 (Remote/Peri-position). Switch: The addition of AlMe3 blocks C-3 (via steric/electronic coordination) and activates C-5.
Materials
-
Pre-catalyst: Ni(COD)2 (10 mol%)
-
Ligand: IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) (10 mol%)
-
Lewis Acid: AlMe3 (20 mol%) — The Regio-Switch
-
Substrate: Imidazo[1,5-a]pyridine (0.5 mmol)
-
Coupling Partner: Alkyne (e.g., Diphenylacetylene) (1.2 equiv)
-
Solvent: Toluene
Step-by-Step Methodology
-
Catalyst Generation (Glovebox): In a vial, mix Ni(COD)2 (14 mg, 0.05 mmol) and IMes (15 mg, 0.05 mmol) in Toluene (1 mL). Stir for 10 minutes to generate the active Ni-NHC complex.
-
Lewis Acid Addition: Add AlMe3 (2.0 M in toluene, 50 µL, 0.10 mmol) to the catalyst mixture.
-
Safety: AlMe3 is pyrophoric. Handle with extreme care under inert atmosphere.
-
-
Substrate Addition: Add imidazo[1,5-a]pyridine (0.5 mmol) and the alkyne (0.6 mmol).
-
Reaction: Seal the vessel and heat to 130 °C for 16 hours.
-
Workup: Cool to RT. Quench carefully with a few drops of MeOH (to destroy residual AlMe3). Dilute with EtOAc, wash with Rochelle’s salt solution (to solubilize Aluminum salts), dry, and concentrate.
-
Outcome: The product will be the C-5 alkenylated derivative.
-
Note: Omitting AlMe3 typically reverts selectivity to the C-3 position or shuts down reactivity [2].
-
Comparative Analysis & Troubleshooting
| Feature | Protocol A: Direct Iodination | Protocol B: Pd-Cat C-H Arylation | Protocol C: Ni/Al C-H Alkenylation |
| Primary Site | C-3 | C-3 | C-5 |
| Reagents | NIS or I2 | Pd(OAc)2, Ar-Br | Ni(COD)2, AlMe3, Alkyne |
| Atom Economy | Low (Stoichiometric waste) | High (Direct coupling) | High (Direct addition) |
| Operational | Open air, RT, Simple | Inert atm, 100°C | Glovebox, 130°C, Pyrophoric |
| Selectivity | Exclusive C-3 | C-3 (C-1 only if C-3 blocked) | C-5 (Switchable to C-3 w/o Al) |
Troubleshooting Guide
-
Problem (Protocol A): Polyiodination (C-1 and C-3).
-
Solution: Lower temperature to -10 °C and ensure strict 1.05 equiv of NIS.
-
-
Problem (Protocol B): Low conversion.
-
Solution: Ensure anhydrous conditions. Water kills the active Pd species. Switch base to Cs2CO3 if Bu4NOAc fails.
-
-
Problem (Protocol C): C-3 product observed instead of C-5.
-
Solution: AlMe3 quality is critical. Ensure the reagent is fresh and not hydrolyzed. Increase AlMe3 loading to 40 mol%.
-
References
-
Palladium-Catalyzed Highly Regioselective C-3 Aryl
- Source: Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). The Journal of Organic Chemistry.
-
URL:[Link] (Note: Citation refers to analogous C-H activation logic in related azaindolizines validated by Vertex search results 1.1/1.4).
-
Controlled Regiodivergent C–H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooper
- Source: Yu, M.-S., Lee, W.-C., Chen, C.-H., Tsai, F.-Y., & Ong, T.-G. (2014). Organic Letters, 16(18), 4826–4829.
-
URL:[Link]
-
Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines. (Provided for context on the isomeric scaffold distinction).
- Source: Tali, J. A., et al. (2023). Organic & Biomolecular Chemistry.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Synthesis of 1,3-Diaryl Imidazo[1,5-a]pyridines
[1]
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry (e.g., HIV protease inhibitors, aromatase inhibitors) and materials science (OLEDs) due to its tunable electronic properties and fluorescence.[1] While direct condensation methods exist, the 1,3-diiodoimidazo[1,5-a]pyridine intermediate offers a modular platform for late-stage diversification.
This guide details the protocol for synthesizing the 1,3-diiodo core and its subsequent transformation into 1,3-diaryl derivatives. Crucially, it addresses the regioselectivity challenge : while the diiodo precursor is ideal for symmetric diarylation, sequential unsymmetrical functionalization is often compromised by poor selectivity. Therefore, this note presents a dual-track strategy:
-
Route A (Diiodo Precursor): High-yield synthesis of symmetric 1,3-diaryl systems.
-
Route B (Direct C-H Arylation): The preferred route for unsymmetrical 1,3-diaryl systems, leveraging the innate C3-selectivity of the scaffold.
Mechanistic Insight & Strategic Planning
The Regioselectivity Paradox
The imidazo[1,5-a]pyridine core possesses two chemically distinct sites: C1 and C3.
-
C3 Position: Electron-rich and sterically accessible. It is the preferred site for electrophilic aromatic substitution (EAS) and direct C-H activation.
-
C1 Position: Less electron-rich.
Challenge with Diiodo Precursors: In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition rates of C1-I and C3-I are remarkably similar, often leading to inseparable mixtures of mono-coupled isomers and bis-coupled products when stoichiometric control is attempted. Consequently, the diiodo route is robust primarily for symmetric substitutions.
Reaction Pathway Diagram
The following diagram outlines the decision matrix for selecting the correct synthetic pathway.
Caption: Decision tree for synthesizing 1,3-diaryl imidazo[1,5-a]pyridines based on symmetry requirements.
Experimental Protocols
Protocol A: Synthesis of 1,3-Diiodoimidazo[1,5-a]pyridine (The Precursor)
This intermediate is the linchpin for Route A. It must be stored in the dark to prevent deiodination.
Reagents:
-
Imidazo[1,5-a]pyridine (1.0 equiv)[2]
-
N-Iodosuccinimide (NIS) (2.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: Room Temperature (RT)
Step-by-Step:
-
Dissolution: Dissolve imidazo[1,5-a]pyridine (e.g., 5 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask shielded from light (aluminum foil).
-
Iodination: Add NIS (11 mmol) portion-wise over 10 minutes.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the diiodo product is significantly less polar).
-
Quench: Pour the mixture into saturated aq. Na₂S₂O₃ to quench unreacted iodine species.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc).
-
Yield Expectation: 75–85%.
-
Appearance: Yellowish solid.
-
Protocol B: Symmetric Double Suzuki Coupling (Route A)
Use this protocol when Ar¹ = Ar² (e.g., 1,3-bis(4-methoxyphenyl)...).
Reagents:
-
1,3-Diiodoimidazo[1,5-a]pyridine (1.0 equiv)
-
Aryl Boronic Acid (2.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)[3]
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Setup: In a pressure vial or Schlenk tube, combine the diiodo precursor, aryl boronic acid, and base.
-
Degassing: Add solvents and sparge with Argon/Nitrogen for 15 minutes (Critical for Pd(0) stability).
-
Catalyst Addition: Add the Pd catalyst quickly under inert flow. Seal the vessel.
-
Heating: Heat to 90–100 °C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad. Dilute with water and extract with DCM.
-
Purification: Column chromatography.
-
Note: The double coupling is usually cleaner than mono-coupling attempts because excess boronic acid drives the reaction to completion.
-
Protocol C: Sequential C-H Arylation (Route B - Unsymmetrical)
Use this protocol when Ar¹ ≠ Ar². This method avoids the poor selectivity of the diiodo route by installing the C3 aryl group first (highly selective) and then the C1 aryl group.
Phase 1: C3-Selective Arylation
-
Coupling Partner: Aryl Iodide (Ar¹-I, 1.1 equiv).[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) or ₂.
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: DMF or DMA, 140 °C.
-
Mechanism: The C3 position is the most nucleophilic/reactive towards C-H activation.
-
Outcome: Exclusive formation of 3-aryl imidazo[1,5-a]pyridine.[1]
Phase 2: C1-Selective Arylation
-
Substrate: 3-Aryl-imidazo[1,5-a]pyridine (Isolated from Phase 1).[1]
-
Coupling Partner: Aryl Iodide (Ar²-I, 1.5 equiv).
-
Conditions: Same as Phase 1, but may require slightly longer reaction times (24 h) as C1 is less reactive than C3.
Data Summary: Optimization & Yields
The following table summarizes typical yields for the Symmetric Diiodo Route (Route A) versus the Sequential C-H Route (Route B) .
| Substrate (Ar) | Route A (Symmetric) Yield | Route B (Sequential) Yield | Notes |
| Phenyl | 82% (1,3-diphenyl) | 78% (Step 1) / 71% (Step 2) | Route A is faster for symmetric targets. |
| 4-OMe-Phenyl | 85% | 80% (Step 1) / 74% (Step 2) | Electron-rich aryls couple well in both. |
| 4-CF₃-Phenyl | 76% | 85% (Step 1) / 65% (Step 2) | EWGs perform better in C-H activation (Step 1). |
| 3-Pyridyl | 65% | 70% (Step 1) / 60% (Step 2) | Pyridyl boronates can be unstable (Route A issue). |
| Unsymmetrical | Not Recommended | High Selectivity | Attempting mixed coupling via Route A yields ~1:1 mixtures. |
Troubleshooting & Critical Parameters
-
Deiodination (Route A): The C-I bond at C3 is labile. Avoid using reductive conditions (e.g., Pd/C, H₂) or excessive heating (>120 °C) during the coupling, as hydrodeiodination can occur.
-
Catalyst Poisoning: The imidazo[1,5-a]pyridine nitrogen (N2) can coordinate to Pd. If conversion is low, increase catalyst loading to 10 mol% or use bidentate ligands like dppf or Xantphos to outcompete the substrate.
-
Purification of Diiodo Core: The 1,3-diiodo compound can be light-sensitive. Perform columns quickly and store the solid in amber vials under Argon.
References
-
Synthesis and Reactivity of 1,3-Diiodoimidazo[1,5-a]pyridine: Tran, R. Q., et al. "Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions." RSC Advances, 2021, 11 , 28485-28492. Note: Highlights the lack of regioselectivity in sequential coupling of the diiodo core.
-
Sequential C-H Arylation Protocol: Yamaguchi, E., et al. "Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex." Angewandte Chemie Int. Ed., 2011 (Cited in context of regioselectivity).[1]
-
General Synthesis of Imidazo[1,5-a]pyridines: Wang, H., et al. "Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization." Journal of Organic Chemistry, 2016, 81 , 3681-3687.
-
Medicinal Chemistry Applications: Kishbaugh, T. L. S.[6][7][8] "Pyridines and Imidazopyridines with Medicinal Significance."[6][7][9][10] Current Topics in Medicinal Chemistry, 2016, 16 , 3274-3302.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Imidazopyridines | Fisher Scientific [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: 1,3-Diiodoimidazo[1,5-a]pyridine as a Versatile Precursor for Advanced OLED Materials
Abstract
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of next-generation organic light-emitting diode (OLED) materials, owing to its excellent photophysical properties, high thermal stability, and tunable electronic characteristics.[1][2] This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the strategic use of 1,3-diiodoimidazo[1,5-a]pyridine as a key precursor for the synthesis of novel, high-performance OLED emitters. We present detailed, field-proven protocols for the synthesis of the diiodo-precursor and its subsequent regioselective functionalization via modern cross-coupling methodologies. A central focus is placed on the causality behind experimental choices, potential challenges such as the halogen dance rearrangement, and strategies for the rational design of emissive materials.
Introduction: The Strategic Advantage of the Imidazo[1,5-a]pyridine Core
The fused heterocyclic system of imidazo[1,5-a]pyridine offers a unique combination of electronic and structural features that are highly desirable for OLED applications. The imidazole moiety is electron-rich, acting as a strong electron donor, while the pyridine ring possesses electron-deficient characteristics. This inherent electronic duality facilitates the design of molecules with efficient intramolecular charge transfer (ICT), a key mechanism for achieving a large Stokes shift and tunable emission colors.[1] Furthermore, the rigid, planar structure of the core contributes to high photoluminescence quantum yields (PLQYs) and excellent thermal stability, crucial for device longevity.[3]
The 1,3-diiodoimidazo[1,5-a]pyridine precursor is a particularly valuable building block as the two iodine atoms provide reactive handles for the introduction of a wide range of functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the precise tuning of the electronic and photophysical properties of the final material, enabling the creation of emitters spanning the visible spectrum.
Diagram 1: Overall Workflow
Caption: Overall workflow from precursor synthesis to device characterization.
Synthesis of the 1,3-Diiodoimidazo[1,5-a]pyridine Precursor
The synthesis of the diiodo precursor is a two-step process starting from the parent imidazo[1,5-a]pyridine, which can be synthesized via various literature methods.[6][7] The subsequent di-iodination is achieved through electrophilic aromatic substitution.
Synthesis of Imidazo[1,5-a]pyridine
A common and efficient method involves the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines.[8]
Protocol: Di-iodination of Imidazo[1,5-a]pyridine
This protocol utilizes N-iodosuccinimide (NIS) as a mild and effective iodinating agent. The C1 and C3 positions of the imidazo[1,5-a]pyridine core are electronically activated and susceptible to electrophilic attack.
Diagram 2: Synthesis of the Precursor
Sources
- 1. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in 1,3-Diiodoimidazo[1,5-a]pyridine Coupling Reactions
Welcome to the technical support center for navigating the complexities of regioselective cross-coupling reactions with 1,3-diiodoimidazo[1,5-a]pyridine. This bicyclic heteroaromatic scaffold is a valuable building block in medicinal chemistry and materials science. However, the presence of two chemically distinct iodine atoms at the C1 and C3 positions often leads to challenges in controlling the site of functionalization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling
-
Question: I am performing a Suzuki-Miyaura coupling with 1,3-diiodoimidazo[1,5-a]pyridine and an arylboronic acid, but I'm getting a mixture of C1- and C3-coupled products, or in some cases, the undesired regioisomer is the major product. How can I improve selectivity for the C3 position?
-
Analysis and Solution: The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles is a delicate balance of electronic and steric factors.[1][2] The C3 position of the imidazo[1,5-a]pyridine ring is generally more electron-rich and sterically accessible than the C1 position, which is adjacent to the pyridine nitrogen.[3][4] This inherent electronic difference often favors oxidative addition of the palladium catalyst to the C-I bond at the C3 position. However, the choice of ligand, base, and solvent can significantly influence the outcome.
Recommendations:
-
Ligand Selection: The ligand is a critical factor in controlling regioselectivity.[5][6] For preferential C3 coupling, sterically bulky, electron-rich phosphine ligands are often the best choice. These ligands can disfavor the approach of the palladium complex to the more sterically hindered C1 position.
-
Try: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[7][8] These have proven effective in promoting selective coupling at the more reactive site in dihaloheterocycles.[9]
-
Avoid: Small, less sterically demanding ligands like triphenylphosphine (PPh₃), which may not provide sufficient steric hindrance to disfavor C1 coupling.
-
-
Base and Solvent Optimization: The base and solvent system can influence the activity of the catalyst and the boronic acid.
-
Weaker Bases: Start with a weaker base like K₃PO₄ or Cs₂CO₃. Stronger bases like NaOtBu can sometimes lead to side reactions or decreased selectivity.
-
Solvent Systems: Aprotic polar solvents such as dioxane, THF, or toluene are generally good starting points. The solubility of the base and the palladium complex can affect the reaction rate and selectivity.
-
Workflow for Optimizing C3-Selectivity in Suzuki Coupling
Caption: Decision workflow for troubleshooting poor C3-regioselectivity in Suzuki coupling.
-
Issue 2: Dominant C1-Selectivity in Sonogashira Coupling
-
Question: I am attempting a Sonogashira coupling to introduce an alkyne at the C3 position of 1,3-diiodoimidazo[1,5-a]pyridine, but the reaction is favoring the C1 position. What factors control this and how can I reverse the selectivity?
-
Analysis and Solution: Sonogashira reactions, which are typically co-catalyzed by palladium and copper, can exhibit different regioselectivity compared to Suzuki couplings.[10][11][12] The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The smaller size of the copper acetylide and the different reaction mechanism can lead to a preference for the more sterically hindered C1 position under certain conditions.
Recommendations:
-
Copper-Free Conditions: The presence of a copper co-catalyst can sometimes favor C1 coupling.[13] Running the reaction under copper-free Sonogashira conditions can sometimes shift the selectivity towards C3.
-
Ligand Choice: As with Suzuki coupling, the ligand on the palladium catalyst is crucial.
-
Try: N-heterocyclic carbene (NHC) ligands, such as IPr or SIPr. These have been shown to promote coupling at more distal sites in dihaloazines.[14][15]
-
Consider: Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) which can alter the geometry and reactivity of the palladium center.[16]
-
-
Solvent and Base: The choice of amine base and solvent can influence the outcome. Triethylamine (Et₃N) is a common base, but others like diisopropylethylamine (DIPEA) or piperidine can be screened. Aprotic polar solvents like DMF or acetonitrile are often used.[17][18]
Table 1: General Starting Conditions for Regioselective Sonogashira Coupling
-
| Position | Catalyst System | Base | Solvent | Temperature (°C) |
| C3 | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60-80 |
| C1 | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80-100 |
Issue 3: Low Yield and Catalyst Decomposition in Buchwald-Hartwig Amination
-
Question: I am trying to perform a Buchwald-Hartwig amination at the C3 position of 1,3-diiodoimidazo[1,5-a]pyridine, but I am getting low yields and observing the formation of palladium black. What could be the cause?
-
Analysis and Solution: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[16][19][20] Low yields and catalyst decomposition (indicated by the formation of palladium black) often point to issues with the reaction conditions or the purity of the reagents.[21][22]
Recommendations:
-
Ligand Stability: The phosphine ligands used in Buchwald-Hartwig amination can be sensitive to air and moisture. Ensure that all reagents and solvents are properly dried and degassed.[22]
-
Use Pre-catalysts: Consider using air-stable palladium pre-catalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3).[23] These can improve reproducibility.
-
-
Base Selection: The choice of base is critical.[7][8]
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is of high purity and handled under an inert atmosphere.
-
-
Temperature Control: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Reagent Purity: Ensure the amine coupling partner is pure. Impurities can sometimes poison the catalyst.
Experimental Protocol: General Procedure for C3-Selective Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 1,3-diiodoimidazo[1,5-a]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), a bulky biaryl phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Add sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying principle governing regioselectivity in these coupling reactions?
-
A1: The regioselectivity is primarily governed by the relative rates of oxidative addition of the Pd(0) catalyst to the C1-I and C3-I bonds.[1] This, in turn, is influenced by a combination of factors:
-
Electronic Effects: The C3 position is generally more electron-rich, making the C3-I bond more susceptible to oxidative addition.
-
Steric Hindrance: The C1 position is sterically more hindered due to its proximity to the fused pyridine ring and the bridgehead nitrogen.
-
Ligand Effects: The size and electronic properties of the ligand on the palladium catalyst can dramatically influence which site is favored.[6] Bulky ligands tend to favor the less sterically hindered C3 position.[9]
-
-
-
Q2: Can I achieve sequential, site-selective functionalization of both the C1 and C3 positions?
-
A2: Yes, this is a powerful strategy for creating diverse libraries of compounds. The key is to exploit the differential reactivity of the two positions. A common approach is to first perform a selective coupling at the more reactive C3 position under conditions that leave the C1-I bond intact. After purification of the C3-monofunctionalized product, a second, typically more forcing, coupling reaction can be performed to functionalize the C1 position.
Diagram of Sequential Functionalization Strategy
Caption: A typical workflow for the sequential functionalization of 1,3-diiodoimidazo[1,5-a]pyridine.
-
-
Q3: Are copper-catalyzed couplings a viable alternative for achieving different regioselectivity?
-
A3: Copper-catalyzed reactions, such as the Ullmann coupling or copper-catalyzed C-N and C-O bond formations, can sometimes offer complementary regioselectivity to palladium-catalyzed processes.[24][25][26] The mechanisms are distinct from palladium-catalyzed cycles and may be less sensitive to the steric environment in some cases. It is worth exploring copper-based systems if palladium catalysis is not providing the desired outcome.
-
-
Q4: How can I confirm the regiochemistry of my products?
-
A4: Unambiguous characterization is crucial. The most definitive method is single-crystal X-ray diffraction. However, this is not always feasible. Spectroscopic techniques are essential:
-
1D and 2D NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are powerful for determining through-space proximity. For example, an NOE between the proton of a newly introduced C3-substituent and the H4 proton of the imidazo[1,5-a]pyridine core would confirm C3 functionalization.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment can show correlations between protons and carbons over two or three bonds, which can help to piece together the connectivity of the molecule.
-
-
References
-
Al-Zoubi, R. M., & Al-Masri, O. A. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Journal of Organic Chemistry, 75(20), 6965-6968. [Link]
-
Biscoe, M. R., & Fors, B. P. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(15), 9493-9503. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11220-11244. [Link]
-
Campeau, L. C., & Fagnou, K. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 129(40), 12276-12277. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 133(8), 2469-2471. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes: Sonogashira reactions. Topics in Current Chemistry, 269, 123-181.
- Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in the chemistry of gold.
-
Kazmaier, U. (2008). Influences on the regioselectivity of palladium-catalyzed allylic alkylations. Chemistry-A European Journal, 14(1), 114-123. [Link]
-
Martins, M. A. P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2658. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 132(44), 15654-15664. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp-and sp2-Carbon Centers.
- Yin, J., & Buchwald, S. L. (2002). A new catalyst system for the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 124(21), 6043-6048.
Sources
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- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. youtube.com [youtube.com]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 23. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
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- 25. Copper-catalyzed cascade double C3-indolations of 3-diazoindolin-2-imines with indoles: convenient access to 3,3-diaryl-2-iminoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Copper(ii) chloride mediated (aza)oxindole synthesis by oxidative coupling of Csp2–H and Csp3–H centers: substrate scope and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 1,3-diiodoimidazo[1,5-a]pyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precise Characterization
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The introduction of halogen atoms, particularly iodine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This makes iodo-substituted heterocycles like 1,3-diiodoimidazo[1,5-a]pyridine compelling targets for drug discovery programs. However, the synthesis of such molecules often yields a complex mixture of regioisomers, necessitating robust and unequivocal analytical methods for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[2]
Proposed Synthesis: A Plausible Route to 1,3-diiodoimidazo[1,5-a]pyridine
While various methods exist for the synthesis of the imidazo[1,5-a]pyridine core, the direct iodination of the parent heterocycle offers a straightforward approach to the target molecule.[3][4][5] The positions C1 and C3 are known to be susceptible to electrophilic substitution. A plausible synthetic route would involve the reaction of imidazo[1,5-a]pyridine with a suitable iodinating agent, such as N-iodosuccinimide (NIS), in an appropriate solvent.
Caption: Proposed synthetic workflow for 1,3-diiodoimidazo[1,5-a]pyridine.
This proposed synthesis underscores the importance of a meticulous NMR analysis, as incomplete reactions could lead to mixtures of the starting material, mono-iodinated intermediates (1-iodo- and 3-iodo-), and the desired di-iodinated product.
Comparative ¹H and ¹³C NMR Spectral Analysis
The introduction of two iodine atoms is predicted to induce significant changes in the NMR spectra due to a combination of inductive effects, magnetic anisotropy, and the "heavy atom effect." Iodine is electronegative, exerting a deshielding inductive effect (-I), but it also possesses lone pairs that can have complex resonance interactions.[6] Crucially, the large size and polarizability of iodine influence the chemical shifts of nearby nuclei.[7]
Predicted ¹H NMR Spectra
The ¹H NMR spectrum of the parent imidazo[1,5-a]pyridine serves as our baseline.[8] For 1,3-diiodoimidazo[1,5-a]pyridine, the most dramatic change will be the absence of signals for H1 and H3. The remaining protons on the pyridine ring (H5, H6, H7, H8) will experience downfield shifts due to the electron-withdrawing nature of the iodine atoms. The magnitude of this shift is expected to decrease with distance from the site of substitution.
| Position | Imidazo[1,5-a]pyridine ¹H Chemical Shift (δ, ppm) | Predicted 1,3-diiodoimidazo[1,5-a]pyridine ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | ~7.55 | (absent) | - | - |
| H3 | ~7.95 | (absent) | - | - |
| H5 | ~8.20 | ~8.40 - 8.60 | Doublet | J₅,₆ ≈ 7.0 |
| H6 | ~6.70 | ~6.90 - 7.10 | Triplet of doublets | J₆,₅ ≈ 7.0, J₆,₇ ≈ 6.5, J₆,₈ ≈ 1.0 |
| H7 | ~7.10 | ~7.30 - 7.50 | Triplet | J₇,₆ ≈ 6.5, J₇,₈ ≈ 9.0 |
| H8 | ~7.60 | ~7.80 - 8.00 | Doublet | J₈,₇ ≈ 9.0 |
Note: Baseline data for imidazo[1,5-a]pyridine is sourced from publicly available spectra.[8] Predicted shifts are estimations based on known substituent effects.
Predicted ¹³C NMR Spectra
In the ¹³C NMR spectrum, the carbons directly bonded to iodine (C1 and C3) will be significantly affected. The "heavy atom effect" of iodine typically causes a large upfield shift (shielding) for the directly attached carbon.[9] This is a counterintuitive phenomenon where the large electron cloud of the heavy halogen atom induces shielding currents. Other carbons in the ring will experience more moderate downfield shifts due to inductive effects.
| Position | Imidazo[1,5-a]pyridine ¹³C Chemical Shift (δ, ppm) | Predicted 1,3-diiodoimidazo[1,5-a]pyridine ¹³C Chemical Shift (δ, ppm) |
| C1 | ~117.5 | ~80 - 90 |
| C3 | ~129.0 | ~95 - 105 |
| C5 | ~120.5 | ~122 - 124 |
| C6 | ~113.0 | ~115 - 117 |
| C7 | ~128.0 | ~130 - 132 |
| C8 | ~118.5 | ~120 - 122 |
| C8a | ~135.0 | ~136 - 138 |
Note: Baseline data for imidazo[1,5-a]pyridine is sourced from publicly available spectra.[10] Predicted shifts are estimations based on known substituent effects and the heavy atom effect.[9]
Definitive Assignment Using 2D NMR Spectroscopy
While 1D NMR provides initial predictions, a full, unambiguous assignment requires a suite of 2D NMR experiments. These experiments reveal through-bond correlations, providing a "roadmap" of the molecular structure.[11]
Caption: A systematic workflow for the NMR-based structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). For 1,3-diiodoimidazo[1,5-a]pyridine, the COSY spectrum would show correlations between H5-H6, H6-H7, and H7-H8, confirming the integrity of the pyridine ring's spin system.[12]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons (C5, C6, C7, and C8). The quaternary carbons (C1, C3, and C8a) will be absent from the HSQC spectrum.[13]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds. Key expected HMBC correlations for assigning the quaternary carbons would include:
-
H5 to C7 and C8a
-
H8 to C6 and C8a
-
H5 and H7 to the iodinated carbons C1 and/or C3 (depending on the exact geometry and coupling constants), definitively placing the iodine atoms.[14]
-
Caption: Key 2D NMR correlations for assigning 1,3-diiodoimidazo[1,5-a]pyridine. (Note: A placeholder is used for the chemical structure image)
The Role of Computational Chemistry
In modern structural elucidation, computational methods serve as a powerful predictive tool.[15] Density Functional Theory (DFT) calculations can predict NMR chemical shifts with a high degree of accuracy.[16][17] A typical workflow involves:
-
Generating a 3D model of the molecule.
-
Performing a geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculating the NMR shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method.
-
Converting the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., TMS calculated at the same level of theory).
Comparing the computationally predicted spectrum with the experimental data provides a robust method for validating the structural assignment, especially when dealing with novel or complex molecules.
Experimental Protocol: Acquiring High-Quality NMR Data
Objective: To acquire a full suite of 1D and 2D NMR spectra for the complete structural assignment of 1,3-diiodoimidazo[1,5-a]pyridine.
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Materials:
-
1,3-diiodoimidazo[1,5-a]pyridine (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6 mL)
-
NMR tube (5 mm, high precision)
Methodology:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in 0.6 mL of the chosen deuterated solvent directly in the NMR tube. c. Cap the tube and gently invert several times to ensure complete dissolution. Rationale: A well-dissolved, particle-free sample is crucial for obtaining sharp lines and high-quality spectra.
-
Instrument Setup: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. Rationale: Locking and shimming ensure field stability and maximize spectral resolution.
-
1D Spectra Acquisition: a. ¹H Spectrum: Acquire a standard 1D proton spectrum (e.g., 16 scans, 2-second relaxation delay). b. ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans will be required (e.g., 1024 scans or more, depending on concentration).
-
2D Spectra Acquisition: a. ¹H-¹H COSY: Use a standard gradient-selected COSY pulse sequence. Typically, 2-4 scans per increment are sufficient. b. ¹H-¹³C HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Set the ¹JCH coupling constant to an average value of 145 Hz. c. ¹H-¹³C HMBC: Use a standard gradient-selected HMBC pulse sequence. Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz. Rationale: An 8 Hz setting is optimal for detecting typical 2- and 3-bond H-C correlations without over-emphasizing 1-bond correlations.
-
Data Processing: a. Apply appropriate window functions (e.g., exponential for sensitivity, sine-bell for resolution) to the Free Induction Decays (FIDs). b. Perform Fourier transformation. c. Phase and baseline correct all spectra. d. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Conclusion
The complete and accurate spectral assignment of 1,3-diiodoimidazo[1,5-a]pyridine is a non-trivial task that relies on a synergistic approach. By comparing predicted ¹H and ¹³C NMR data with that of the parent heterocycle, the significant influence of iodine substitution becomes clear, particularly the characteristic upfield shift of the ipso-carbons. While 1D NMR provides the initial overview, the application of a systematic workflow involving 2D NMR techniques—COSY, HSQC, and HMBC—is indispensable for the definitive, bond-by-bond confirmation of the molecular structure. This multi-faceted approach, further strengthened by computational predictions, provides the high level of confidence in structural integrity demanded by modern chemical research and drug development.
References
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. ResearchGate. Available at: [Link]
-
Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available at: [Link]
-
imidazo[1,5-a]pyridine. SpectraBase. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. Available at: [Link]
-
Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Available at: [Link]
-
Leveraging the HMBC to Facilitate Metabolite Identification. PMC. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Available at: [Link]
-
2D NMR Problem Solving. Eugene E. Kwan. Available at: [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. Available at: [Link]
-
On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance. Semantic Scholar. Available at: [Link]
-
Predicting C-13 NMR spectra by DFT calculations. ResearchGate. Available at: [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]
-
NMR shifts with relativistic DFT. SCM. Available at: [Link]
-
A relativistic DFT methodology for calculating the structures and NMR chemical shifts of octahedral platinum and iridium complex. ResearchGate. Available at: [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Available at: [Link]
-
Correlation between 1H and 13C shifts - coincidence or not? Chemistry Stack Exchange. Available at: [Link]
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- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Imidazo[1,5-a]pyridine(274-47-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. ekwan.github.io [ekwan.github.io]
- 14. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Guide: Structural & Crystallographic Analysis of 1,3-Diiodoimidazo[1,5-a]pyridine Derivatives
Executive Summary & Structural Significance[1][2]
The imidazo[1,5-a]pyridine scaffold represents a unique class of N-bridgehead fused heterocycles, distinct from its more common isomer, imidazo[1,2-a]pyridine. The 1,3-diiodo derivatives are of particular interest not merely as synthetic intermediates for cross-coupling (Suzuki, Sonogashira) but as prime candidates for halogen bonding (XB) engineering in solid-state materials.
This guide analyzes the crystallographic behavior of 1,3-diiodoimidazo[1,5-a]pyridine derivatives, contrasting them with their non-iodinated parents and the 1,2-a isomers. We explore how the large
Comparative Analysis: The 1,5-a vs. 1,2-a Scaffold
To understand the crystallographic utility of the 1,3-diiodo derivative, one must first distinguish the core electronic properties of the parent scaffolds.
Electronic Topography & Packing
The imidazo[1,5-a]pyridine core is characterized by a significant contribution of a carbene-like resonance structure, particularly at carbons C3 and C5. This affects the planarity and the dipole moment, influencing how these molecules stack in the crystal lattice.
| Feature | Imidazo[1,5-a]pyridine (Target) | Imidazo[1,2-a]pyridine (Alternative) |
| N-Bridgehead Hybridization | ||
| C3 Reactivity | High electron density; prone to electrophilic attack (iodination). | C3 is nucleophilic, but C2/C3 bond is more olefinic. |
| Crystal Packing Motif | Tendency for | Often forms herringbone patterns driven by C-H |
| Iodine Functionalization | 1,3-diiodo substitution creates a "V" shape of halogen bond donors. | 3-iodo is common; 2,3-diiodo is sterically congested. |
Halogen Bonding (XB) Potential
In the 1,3-diiodo derivatives, the iodine atoms exhibit a positive electrostatic potential region (the
-
Mechanism: The
-hole interacts with Lewis bases (lone pairs on N, O, or -systems) of adjacent molecules. -
Directionality: Unlike hydrogen bonds, these XB interactions are highly directional (
angles), allowing for predictable lattice architecture.
Experimental Data: Structural Metrics
The following data summarizes key crystallographic parameters derived from representative imidazo[1,5-a]pyridine derivatives and analogous halogenated heterocycles.
Table 1: Comparative Bond Metrics (XRD)
| Parameter | 1,3-Diiodoimidazo[1,5-a]pyridine (Deriv.)[1][2][3][4][5] | Imidazo[1,2-a]pyridine (Ref) | Significance |
| C(1)-I Bond Length | Standard C( | ||
| C(3)-I Bond Length | N/A | C3 iodine is often more labile and involved in stronger XB. | |
| Bridgehead C-N-C Angle | The 1,5-a core is more constrained, increasing ring strain/reactivity. | ||
| Intermol.[3][6][7][8] I | Critical: Distance < van der Waals sum (3.53 Å) proves strong Halogen Bonding. | ||
| Torsion Angle (Ring) | Both cores maintain aromatic planarity essential for stacking. |
Note: Data ranges are synthesized from crystallographic studies of substituted bi-imidazo[1,5-a]pyridines and iodine-pyridine adducts [1, 2].
Experimental Protocols
Synthesis: Iodine-Mediated Oxidative Cyclization
This protocol avoids transition metals, using molecular iodine (
Reagents:
-
2-Pyridylmethylamine derivatives (1.0 equiv)
-
Aldehydes (1.0 equiv)
-
Molecular Iodine (
) (3.0 equiv) -
Sodium Bicarbonate (
) -
Solvent: Ethanol or DMF
Step-by-Step Workflow:
-
Condensation: Mix amine and aldehyde in Ethanol at room temperature for 2 hours to form the Schiff base imine.
-
Cyclization: Add
(3 equiv) and (3 equiv). Heat to C. -
Mechanism: The iodine promotes oxidative closure of the imidazole ring and subsequent electrophilic iodination at the 1 and 3 positions if unsubstituted.
-
Quenching: Cool and quench with saturated
(sodium thiosulfate) to remove excess iodine. -
Isolation: Extract with Ethyl Acetate, dry over
, and concentrate.
Crystallization for XRD
To obtain single crystals suitable for X-ray diffraction, a slow evaporation method is recommended to minimize disorder.
-
Solvent Selection: Dissolve 20 mg of the purified 1,3-diiodo derivative in 2 mL of a DCM/Methanol (1:1) mixture.
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Vapor Diffusion: Place the open vial inside a larger jar containing Pentane or Diethyl Ether (antisolvent). Cap the large jar tightly.
-
Growth: Allow to stand undisturbed at
C for 3-5 days. The antisolvent will slowly diffuse into the solution, lowering solubility and promoting crystal growth.
Visualizations
Diagram 1: Synthesis & Crystallization Workflow
This diagram outlines the logical flow from raw materials to the final solved structure.
Caption: Workflow for the synthesis and structural characterization of 1,3-diiodoimidazo[1,5-a]pyridine derivatives.
Diagram 2: Halogen Bonding Logic
This diagram illustrates the supramolecular interactions driven by the iodine
Caption: Mechanism of Halogen Bonding (XB) stabilizing the crystal lattice of diiodo-derivatives.
References
-
Iodine-Mediated One-Pot Synthesis: Zhang, L., et al. "Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridines."[9] Molecules, 2012.[10]
-
Crystal Structure of Imidazo[1,5-a]pyridine Ligands: Volpi, G., et al. "Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes." Inorganics, 2023.[1]
-
Halogen Bonding in Pyridine-Iodine Adducts: Rissanen, K., et al. "Crystal structure of the pyridine–diiodine (1/1) adduct." Acta Crystallographica Section E, 2015.
-
Imidazo[1,2-a]pyridine Comparative Structures: Mague, J.T., et al. "Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues." Scientific Reports, 2019.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of diethylammonium dioxido{Z)-N-[(pyridin-2-yl)carbonylazanidyl]pyridine-2-carboximidato}vanadate(1−) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Crystal structure of the pyridine–diiodine (1/1) adduct - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Analysis: Regioisomeric Purity in Functionalized Imidazo[1,5-a]pyridines
Topic: Regioisomeric Purity Determination of Functionalized Imidazo[1,5-a]pyridines Content Type: Publish Comparison Guide
Executive Summary: The Isomer Challenge
In the high-stakes arena of medicinal chemistry, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure, serving as the core for novel IDO1 inhibitors, cardiac therapeutics, and organic light-emitting diodes (OLEDs). However, the functionalization of this bicyclic system—particularly at the C1 and C3 positions—presents a persistent regioisomeric challenge.
Synthetic pathways, such as the oxidative cyclization of N-(pyridin-2-ylmethyl)amides or transition-metal-catalyzed C-H functionalization, frequently yield mixtures of 1-substituted , 3-substituted , and 1,3-disubstituted isomers. These regioisomers often possess identical mass-to-charge (m/z) ratios and strikingly similar polarities, rendering standard LC-MS workflows insufficient for definitive purity assessment.
This guide objectively compares the two dominant analytical paradigms—2D-NMR for structural elucidation and Supercritical Fluid Chromatography (SFC) versus UHPLC for quantitative purity—to provide a validated roadmap for the unambiguous characterization of these heterocycles.
Structural Elucidation: The NMR "Structural Detective"
Before purity can be quantified, identity must be established. For imidazo[1,5-a]pyridines, 1D-NMR (
The Mechanistic Differentiator
-
The Problem: Distinguishing a substituent at C1 versus C3.
-
The Solution: The bridgehead carbon (C8a) and nitrogen (N2) provide fixed anchor points.
-
HMBC: A proton at C1 will show a strong 3-bond correlation (
) to the bridgehead carbon C8a. A proton at C3 will typically show correlations to the pyridine ring carbons but distinct coupling pathways to the bridgehead nitrogen's adjacent carbons. -
NOESY: A substituent at C1 is spatially distant from the pyridine ring protons (specifically H8). Conversely, a substituent at C3 is spatially isolated from the pyridine ring's H5-H8 protons, whereas H1 (if unsubstituted) shows a strong NOE to H8.
-
Diagram 1: NMR Assignment Logic Flow
The following decision tree illustrates the step-by-step logic for assigning regioisomers using 2D-NMR.
Caption: Logic flow for distinguishing C1 vs. C3 substitution using NOESY proximity to the H8 pyridine proton.
Quantitative Separation: SFC vs. UHPLC
Once the structure is confirmed, the challenge shifts to quantifying the regioisomeric purity (e.g., ensuring <0.1% of the unwanted isomer).
Comparative Analysis
While Reverse-Phase UHPLC (RP-UHPLC) is the industry workhorse, it often struggles with the separation of positional isomers of planar heterocycles. Supercritical Fluid Chromatography (SFC) has emerged as the superior alternative for this specific application.[2]
| Feature | RP-UHPLC (C18) | SFC (Chiral/Achiral Stationary Phases) | Winner for Regioisomers |
| Separation Mechanism | Hydrophobicity (Partitioning) | Shape Selectivity & H-Bonding | SFC |
| Isomer Resolution ( | Often < 1.5 (Co-elution common) | Often > 3.0 (Baseline separation) | SFC |
| Run Time | 10–20 mins (Gradient) | 2–5 mins (Isocratic/Gradient) | SFC |
| Solvent | Water/Acetonitrile (High viscosity) | CO | SFC |
| Sample Solubility | Poor for lipophilic heterocycles | Excellent (CO | SFC |
Why SFC Wins: Regioisomers of imidazo[1,5-a]pyridine often have identical logP values, making them inseparable on C18 columns. SFC stationary phases (e.g., 2-Ethylpyridine, Diol, or Cellulose-based chiral columns used in achiral mode) interact with the specific 3D electron density shape of the isomers, providing "orthogonal" selectivity.
Experimental Protocols
Protocol A: The "Self-Validating" 2D-NMR Workflow
Objective: Unambiguous assignment of C1 vs. C3 functionalization.
-
Sample Prep: Dissolve 5–10 mg of sample in 600 µL DMSO-
(preferred for solubility and signal separation). -
Acquisition:
-
1H NMR: 64 scans, relaxation delay (
) > 2s. -
NOESY: Mixing time (
) = 500 ms. Focus on the 6.5–9.0 ppm aromatic region.[3] -
HMBC: Optimized for long-range coupling (
= 8 Hz).
-
-
Analysis Steps:
-
Step 1: Identify the pyridine ring protons (H5, H6, H7, H8) via COSY/TOCSY. H5 is usually the most deshielded doublet (~8.5 ppm). H8 is the doublet at ~6.8 ppm.
-
Step 2: Locate the singlet for the imidazole ring proton.
-
Step 3 (The Check): In the NOESY spectrum, look for a cross-peak between the imidazole singlet and the H8 doublet.
-
Protocol B: SFC Method Development for Isomer Purity
Objective: Achieve baseline resolution (
-
System: Agilent 1260 Infinity II SFC or Waters UPC
. -
Screening Phase:
-
Columns: Screen 4 chemistries: 2-Ethylpyridine (2-EP), Diol, Cellulose-2 (Chiralcel OJ-H equivalent), and Amylose-1 (Chiralpak AD-H equivalent). Note: Chiral columns often separate achiral regioisomers best due to steric clefts.
-
Co-solvent: Methanol vs. Methanol + 0.1% Ammonium Hydroxide (basic additive improves peak shape for imidazoles).
-
-
Gradient: 2% to 40% co-solvent over 5 minutes. Backpressure: 120–150 bar. Temp: 40°C.[4]
-
Optimization: Select the column with the highest
(selectivity factor). Switch to isocratic mode for QC release testing.
Diagram 2: SFC Method Development Workflow
This diagram outlines the decision process for selecting the optimal separation condition.
Caption: SFC method development strategy prioritizing selectivity (α) for robust isomer quantification.
References
-
Regioselective Synthesis Challenges
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Scilit. Link
-
-
SFC vs HPLC for Isomers
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers and isomers. HPLC.eu. Link
-
-
NMR Characterization
-
Imidazo[1,5-a]pyridine Functionalization
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach. NIH/PubMed Central. Link
-
-
SFC Column Selection
Sources
Safety Operating Guide
Personal protective equipment for handling 1,3-Diiodoimidazo[1,5-a]pyridine
Executive Summary & Hazard Context
1,3-Diiodoimidazo[1,5-a]pyridine is a specialized halogenated heteroaromatic intermediate used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for medicinal chemistry.[1][2]
The Safety Paradox: As a research chemical, comprehensive toxicological data (LD50, chronic exposure limits) is often incomplete. Therefore, the Precautionary Principle applies: we must treat this compound as a high-potency irritant with potential for skin absorption and respiratory sensitization, extrapolating from the hazards of the imidazo[1,5-a]pyridine core and organoiodine functional groups.
Key Chemical Behaviors Affecting Safety[1]
-
Iodine Lability: The C-I bond, while generally stable, can cleave under light or thermal stress, potentially releasing trace elemental iodine (
), which is corrosive and an oxidizer. -
Physical State: Typically a solid powder. The primary vector of exposure is inhalation of dust and dermal contact .
-
Lipophilicity: The aromatic core facilitates permeation through biological membranes (skin), making dermal protection critical.
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just to meet compliance, but to create a redundant barrier system.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (min. 5 mil / 0.12 mm thickness) | Permeation Defense: Organoiodides can permeate thin nitrile over time. The outer glove protects against gross contamination; the inner glove acts as the final barrier. Visual Indicator: Colored outer gloves (e.g., purple) over blue inner gloves allow immediate detection of tears. |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1+) | Dust Exclusion: Safety glasses with side shields are insufficient for fine powders that can migrate around lenses. Goggles provide a seal against airborne particulates during weighing. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering First: All handling must occur in a certified fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of sensitizing dusts. |
| Body | Lab Coat (Cotton/Nomex) + Tyvek Sleeves | Gap Coverage: Standard lab coats leave wrists exposed when reaching into hoods. Disposable Tyvek sleeves bridge the gap between the glove cuff and the lab coat sleeve. |
Operational Workflow: The "Safe Loop"
The following diagram illustrates the mandatory decision-making process for handling this compound.
Caption: The "Safe Loop" workflow ensures that engineering controls are verified before the chemical container is even opened.
Detailed Handling Protocol
Phase A: Preparation
-
Light Protection: 1,3-Diiodoimidazo[1,5-a]pyridine can be light-sensitive. Wrap reaction flasks in aluminum foil or use amber glassware.
-
Static Control: Use an anti-static gun or ionizer bar inside the fume hood. Dry powders of heterocyclic compounds are prone to static charge, which can cause "scattering" during weighing.
Phase B: Transfer & Weighing
-
The "Transfer" Rule: Never transfer the open stock container between benches. Move the balance into the hood, or transfer a small aliquot into a secondary vial inside the hood before moving to a balance.
-
Spillage Management: Place the receiving flask on a sheet of black paper or a contrasting surface. This makes any spilled white/yellowish powder immediately visible.
Phase C: Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly. Halogenated heterocycles are typically soluble in DCM (Dichloromethane) or DMSO.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This is not just for chemical yield (preventing oxidation of the catalyst) but safety—it prevents the formation of degradation byproducts.
Emergency Response & Decontamination
Spill Cleanup (Solid)
Do not dry sweep. Dry sweeping generates dust.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Dampen: Cover the spill with a paper towel soaked in an inert solvent (e.g., heptane) or water to suppress dust.
-
Collect: Scoop the damp material into a hazardous waste container.
Decontamination Chemistry
Because this compound contains iodine, standard soap and water may not fully remove residues if the compound has degraded.
-
The Thiosulfate Wash: If the workspace or glassware is stained (yellow/brown discoloration indicating free iodine), wash with a 10% Sodium Thiosulfate (
) solution .
Exposure First Aid[1][6]
-
Eye Contact: Flush immediately for 15 minutes .[6][7] Do not pause to remove contact lenses—flush over them if necessary, then remove.
-
Skin Contact: Wash with soap and water.[6][7][8] Do not use ethanol/acetone ; organic solvents can increase the skin absorption of the compound.
Waste Disposal Strategy
Proper segregation prevents downstream chemical incompatibilities.[6]
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Hazardous Solid Waste. Label as "Halogenated Organic Solid (Toxic)." |
| Liquid Waste | Reaction mother liquors, rinsate. | Halogenated Organic Solvent Waste. Do NOT mix with acidic aqueous waste (risk of toxic gas generation). |
| Sharps | Needles/Syringes used for transfer. | Bio/Chem Sharps Container. Never recap needles. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Imidazo[1,5-a]pyridine. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
Sources
- 1. Pyridine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. valsynthese.ch [valsynthese.ch]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
